molecular formula C12H14O2 B6180725 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one CAS No. 401895-06-5

3-(4-methoxyphenyl)-3-methylcyclobutan-1-one

Cat. No.: B6180725
CAS No.: 401895-06-5
M. Wt: 190.2
InChI Key:
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Description

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one: is an organic compound characterized by a cyclobutanone ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride can yield the desired product. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization reactions. Additionally, continuous flow reactors may be used to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3-(4-methoxyphenyl)-3-methylcyclobutanone.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-methylcyclobutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-methylcyclobutanone: Similar structure but lacks the cyclobutanone ring.

    4-Methoxyphenylcyclobutanone: Similar structure but lacks the methyl group.

    3-Methylcyclobutanone: Similar structure but lacks the 4-methoxyphenyl group.

Uniqueness

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one is unique due to the combination of the cyclobutanone ring, the 4-methoxyphenyl group, and the methyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

401895-06-5

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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